molecular formula C7H3BrClNO B190070 3-Bromo-5-chloro-4-hydroxybenzonitrile CAS No. 1689-86-7

3-Bromo-5-chloro-4-hydroxybenzonitrile

Cat. No. B190070
CAS RN: 1689-86-7
M. Wt: 232.46 g/mol
InChI Key: HUMVTCUIXLNMDF-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrClNO . It is used as a reactant in the preparation of tetrazoles .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloro-4-hydroxybenzonitrile is characterized by the presence of bromine, chlorine, and a hydroxy group attached to a benzonitrile core . The InChI code for this compound is 1S/C7H3BrClNO/c8-5-1-4 (3-10)2-6 (9)7 (5)11/h1-2,11H .


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-4-hydroxybenzonitrile has a molecular weight of 232.46 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is a red solid at room temperature .

Scientific Research Applications

  • Photochemistry and Phototransformation : The photochemical behavior of halogenated benzonitriles, including 3-Bromo-5-chloro-4-hydroxybenzonitrile, is a significant area of interest. Studies reveal the effects of different substituents on photochemical reactions and photodegradation processes in various conditions, which are essential for understanding environmental impacts and degradation pathways of such compounds (Bonnichon et al., 1999).

  • Environmental Degradation and Toxicity : Research on the aquatic photodegradation of similar compounds, like bromoxynil, under various conditions such as the presence of sodium chloride, provides insights into the environmental fate and potential toxicity of 3-Bromo-5-chloro-4-hydroxybenzonitrile. Understanding these degradation processes is crucial for assessing environmental risks and developing strategies for safe use and disposal (Kochany et al., 1990).

  • Structural and Crystallographic Studies : Investigations into the crystal structures and polymorphism of related halogenated benzonitriles provide valuable information for material science and pharmaceutical applications. Such studies can reveal how different substituents affect molecular packing and stability, which is relevant for the formulation and storage of chemicals including 3-Bromo-5-chloro-4-hydroxybenzonitrile (Britton, 2006).

  • Herbicide Resistance and Plant Metabolism : The use of halogenated benzonitriles as herbicides and the study of their resistance mechanisms in transgenic plants can be related to the potential agricultural applications of 3-Bromo-5-chloro-4-hydroxybenzonitrile. Research in this area includes understanding how plants metabolize these compounds and developing herbicide-resistant crops (Stalker et al., 1988).

  • Biotransformation and Microbial Degradation : The microbial degradation of similar halogenated benzonitriles is crucial for bioremediation and environmental clean-up strategies. Studies on how microorganisms transform these compounds can inform approaches to mitigate environmental contamination by 3-Bromo-5-chloro-4-hydroxybenzonitrile (Knight et al., 2003).

Safety And Hazards

When handling 3-Bromo-5-chloro-4-hydroxybenzonitrile, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn . If ingested or in case of skin contact, seek medical attention .

properties

IUPAC Name

3-bromo-5-chloro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMVTCUIXLNMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561649
Record name 3-Bromo-5-chloro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-4-hydroxybenzonitrile

CAS RN

1689-86-7
Record name 3-Bromo-5-chloro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-4-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Kochany, GG Choudhry, GRB Webster - Chemistry for the Protection of …, 1991 - Springer
… lM) in water for 15.0 min, plots of the ratios of concentrations of 3-bromo-5chloro-4-hydroxybenzonitrile (.3.) to 1 together with those of 3-chloro-4hydroxybenzonitrile (1) to 3-bromo-4-…
Number of citations: 4 link.springer.com
J Kochany, GG Choudhry, GRB Webster - Archives of Environmental …, 1990 - Springer
… (2) and phenol 4A, the herbicide 1 present in aquatic environments will also yield chloride-photoincorporated products, namely, 3-bromo-5-chloro-4-hydroxybenzonitrile (3) and 3chloro-…
Number of citations: 16 link.springer.com
RA West, T Cunningham, LE Pennicott… - ACS Infectious …, 2018 - ACS Publications
New tools are required to ensure the adequate control of the neglected tropical disease human African trypanosomiasis. Annual reports of infection have recently fallen to fewer than …
Number of citations: 14 pubs.acs.org
R West - 2019 - core.ac.uk
Trypanosome alternative oxidase (TAO) is the sole terminal oxidase responsible for the aerobic respiration of the parasite T. b. brucei. Specific strains of this parasite cause the …
Number of citations: 2 core.ac.uk

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